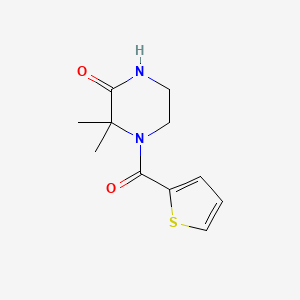

3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one

Descripción

3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with two methyl groups at the 3-position and a thiophene-2-carbonyl moiety at the 4-position. The piperazinone scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding, making it a common motif in drug discovery .

Propiedades

IUPAC Name |

3,3-dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-11(2)10(15)12-5-6-13(11)9(14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHZTLWBGIQZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Thiophene-2-Carbonyl Group: This step involves the acylation of the piperazine ring with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Thiophene-2-methanol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of piperazine derivatives, including 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one, as antiviral agents. Research has shown that compounds with piperazine moieties exhibit significant activity against various viral infections. A review covering literature from 2010 to 2023 indicates that modifications to the piperazine structure can enhance antiviral efficacy, suggesting that this compound may be a candidate for further exploration in antiviral drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that piperazine derivatives exhibit varying degrees of antibacterial activity against different strains of bacteria. The presence of the thiophene group is believed to contribute to this biological activity by enhancing membrane permeability or interacting with bacterial targets .

Organic Synthesis

3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling reactions. The compound's functional groups allow for further derivatization, making it valuable in synthesizing biologically active compounds and materials .

Photovoltaic Materials

Research has indicated that thiophene-containing compounds can be incorporated into organic photovoltaic materials due to their favorable electronic properties. The incorporation of 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one into polymer matrices may enhance charge transport properties and improve the efficiency of solar cells .

Case Studies

- Antiviral Efficacy Study : A study conducted on piperazine derivatives highlighted the synthesis and evaluation of several compounds, including 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one. The results indicated promising antiviral activity against specific viral strains, warranting further investigation into its mechanism of action and potential therapeutic applications .

- Antimicrobial Activity Assessment : In vitro testing revealed that the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial potency, making it a candidate for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the carbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Piperazin-2-one Derivatives

Key Observations :

Key Findings :

- The thiophene-2-carbonyl group in the target compound may mimic natural substrates of proteases, as seen in matriptase inhibitors .

- Natural piperazinones (e.g., pseudotheonamides) exhibit potent serine protease inhibition, suggesting that synthetic analogues like the target compound could be optimized for similar activity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Actividad Biológica

3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one generally involves the cyclization of appropriate diamines with dihaloalkanes to form the piperazine ring, followed by acylation with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The molecular formula is with a molecular weight of 238.31 g/mol .

Biological Activity Overview

Research indicates that 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

- Enzyme Inhibition : Potential interaction with enzymes involved in inflammatory pathways.

The mechanism of action appears to involve:

- Molecular Interactions : The thiophene ring engages in π-π stacking interactions, while the carbonyl group forms hydrogen bonds with amino acid residues in enzyme active sites. This dual interaction may modulate the activity of target proteins, influencing various biological effects .

Antimicrobial Activity

A study evaluated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one | Staphylococcus aureus | 10 |

| 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one | Escherichia coli | 15 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Studies

In vitro studies have shown that 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one can inhibit the proliferation of cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of 3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one relative to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Thiophene-2-carboxylic acid | Simpler structure without piperazine | Limited activity |

| 3,3-Dimethylpiperazine | Lacks thiophene moiety | No significant activity |

| Thiophene derivatives | Various substitutions lead to diverse activities | Variable |

This table illustrates how the combination of piperazine and thiophene groups in the target compound enhances its biological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.